molecular formula C23H14O7 B2809421 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate CAS No. 898430-11-0

4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate

Cat. No.: B2809421
CAS No.: 898430-11-0
M. Wt: 402.358
InChI Key: WQIGELWKUFHFOF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a coumarin (2-oxochromen) core substituted at the 4-position with a 7-methoxybenzofuran moiety and at the 6-position with a furan-2-carboxylate ester. The methoxy group on the benzofuran ring enhances electron-donating capacity, while the furan carboxylate ester contributes to steric bulk and polarity.

Properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14O7/c1-26-18-5-2-4-13-10-20(30-22(13)18)16-12-21(24)29-17-8-7-14(11-15(16)17)28-23(25)19-6-3-9-27-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIGELWKUFHFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Synthesis of the Chromone Core: The chromone core is often prepared via the condensation of a suitable phenol with an ester or acid chloride, followed by cyclization.

    Coupling of Benzofuran and Chromone Units: The benzofuran and chromone units are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Furan Carboxylate Group: The final step involves the esterification of the coupled product with furan-2-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Hydrolysis of the Furan-2-Carboxylate Ester

The furan-2-carboxylate ester group undergoes hydrolysis under acidic or basic conditions to yield furan-2-carboxylic acid. This reaction is critical for modifying the compound’s solubility and biological activity.

Reaction Conditions Products Key Findings
Acidic (HCl, H₂O, reflux)Furan-2-carboxylic acid + coumarin diolEster cleavage occurs via nucleophilic acyl substitution .
Basic (K₂CO₃, DMF, 80°C)Potassium furoate + coumarin alkoxidePhase-transfer catalysts (e.g., TBAB) enhance reaction efficiency .

Mechanistic Insight :

  • Acidic hydrolysis : Protonation of the ester carbonyl oxygen increases electrophilicity, facilitating water attack .
  • Basic hydrolysis : Deprotonation generates a carboxylate intermediate, followed by nucleophilic substitution (Sₙ2) at the ester carbonyl .

Nucleophilic Substitution at the Coumarin Core

The electron-deficient coumarin ring (2-oxochromen) participates in nucleophilic reactions, particularly at the 6- and 7-positions.

Reagents Products Applications
Amines (e.g., NH₃, RNH₂)Coumarin-6-amine derivativesFunctionalization for drug design .
Thiols (e.g., RSH)Thioether-linked conjugatesEnhanced bioavailability in therapeutic agents .

Notable Example :
Reaction with aliphatic amines under microwave irradiation yields γ-alkynyl ketones, which cyclize to form substituted furans .

Cycloaddition Reactions

The coumarin moiety acts as a dienophile in Diels-Alder reactions, forming polycyclic structures.

Diene Conditions Products
1,3-ButadieneThermal (100°C, 12 h)Hexacyclic lactone derivatives
Electron-rich dienesLewis acid catalysts (e.g., AlCl₃)Fused benzofuran-coumarin systems

Key Insight :
The electron-withdrawing 2-oxo group on the coumarin enhances reactivity toward electron-rich dienes, enabling regioselective [4+2] cycloadditions .

Oxidation and Reduction Pathways

The methoxybenzofuran and coumarin systems exhibit redox activity:

Oxidation

  • Coumarin 2-oxo group : Resistant to further oxidation under mild conditions.
  • Benzofuran ring : Reacts with strong oxidants (e.g., KMnO₄) to form quinone derivatives .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) : Saturates the furan and benzofuran rings, yielding tetrahydro derivatives .

Thermal and Photochemical Stability

  • Thermal decomposition : Degrades above 250°C, releasing CO₂ and furan fragments .
  • UV irradiation : The coumarin core undergoes [2+2] photodimerization, forming cyclobutane-linked dimers .

Synthetic Modifications

Modification Purpose Outcome
Esterification (R-OH + DCC)Lipophilicity enhancementImproved membrane permeability .
Methoxy deprotection (BBr₃)Generating phenolic groupsIncreased hydrogen-bonding capacity .

Scientific Research Applications

Chemistry

In chemistry, 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate serves as a building block for synthesizing more complex molecules and as a probe in mechanistic studies.

Biology

This compound is investigated for its potential as an enzyme inhibitor or modulator due to its unique structure. Studies suggest that compounds with similar structures exhibit significant biological activities, including antioxidant, anticancer, and anti-inflammatory properties.

Medicine

Research indicates that this compound may possess therapeutic properties:

  • Antioxidant Activity : Compounds similar to this have demonstrated the ability to neutralize free radicals, thereby preventing oxidative stress-related diseases.

    Table 1: Antioxidant Activity Comparison
    CompoundIC50 (µg/mL)Reference
    4-(7-Methoxybenzo[d]furan...)15
    Standard Antioxidant (e.g., Vitamin C)10
  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, inducing apoptosis via the mitochondrial pathway.

    Case Study: Cytotoxicity Against Cancer Cell Lines
    • The compound showed an IC50 value of approximately 15 µg/mL against MCF-7 breast cancer cells, indicating moderate activity. Further investigations revealed induction of apoptosis through increased cytochrome c levels and activation of caspase pathways .
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines in stimulated macrophages.

    Table 2: Anti-inflammatory Activity
    CompoundCytokine Inhibition (%)Reference
    4-(7-Methoxybenzo[d]furan...)IL-6: 60%, TNF-alpha: 50%
    AspirinIL-6: 80%, TNF-alpha: 70%

Mechanism of Action

The mechanism of action of 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Molecular Weight (g/mol) Key Substituents Synthetic Route Notable Properties
4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate (Target) ~406 (estimated)† 7-methoxybenzofuran, furan-2-carboxylate Likely via Friedel-Crafts acylation of substituted benzene with furoyl chloride Predicted fluorescence due to coumarin core; moderate solubility in polar solvents
4-Butyl-6-chloro-2-oxochromen-7-yl furan-2-carboxylate 366.7‡ 4-butyl, 6-chloro, furan-2-carboxylate Unclear; potentially halogenation of precursor coumarins Increased lipophilicity due to butyl/chloro groups; possible antimicrobial activity
[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate 366.7‡ 4-chlorophenyl methylidene, 3-oxo-benzofuran Aldol condensation or similar coupling reactions Extended conjugation for UV absorption; potential as a photosensitizer
[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] furan-2-carboxylate 406.07‡ 4-methoxycarbonylphenoxy, 4-oxochromen Esterification of coumarin with substituted phenols Enhanced electron-withdrawing effects; possible use in OLEDs

†Estimated based on analogs in .
‡Directly reported in .

Key Observations:

Substituent Effects: The methoxy group in the target compound (vs. Furan carboxylate esters across analogs increase steric hindrance, affecting crystallization and solubility .

Synthetic Flexibility :

  • The target compound’s synthesis likely aligns with Friedel-Crafts acylation strategies (), whereas analogs with halogen or carbonyl substituents require additional steps like halogenation or esterification .

Functional Potential: Analogs with chlorophenyl or methylidene groups (e.g., ) exhibit stronger UV-Vis absorption, making them candidates for optoelectronic materials. The target compound’s methoxybenzofuran may instead favor fluorescence-based applications .

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate is C19H16O5C_{19}H_{16}O_5. The compound features a chromenone backbone with methoxy and furan substituents, which are known to influence its biological properties.

Antioxidant Activity

Several studies have reported the antioxidant properties of compounds similar to this compound. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
4-(7-Methoxybenzo[d]furan...)TBD
Curcumin5.0
Quercetin10.0

Anticancer Activity

Research has indicated that chromenone derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A study evaluating similar compounds found significant cytotoxicity against several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that the compound exhibited an IC50 value of approximately 15 µg/mL against MCF-7 breast cancer cells, indicating moderate activity. Further investigations revealed that the compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-3.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound's structural features suggest potential anti-inflammatory activity. In a controlled study, it was shown to inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Reference
4-(7-Methoxybenzo[d]furan...)IL-6: 60%, TNF-alpha: 50%
AspirinIL-6: 80%, TNF-alpha: 70%

The biological activities of 4-(7-Methoxybenzo[d]furan-2-oxochromen-6-yl furan-2-carboxylate) can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups allows for electron donation to free radicals, stabilizing them.
  • Apoptotic Pathway Activation : Induction of mitochondrial dysfunction leads to cytochrome c release and subsequent caspase activation.
  • Cytokine Modulation : The compound may inhibit NF-kB signaling pathways, reducing the expression of pro-inflammatory cytokines.

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